N-[(4-bromophenyl)methyl]pyridin-2-amine
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Overview
Description
N-[(4-bromophenyl)methyl]pyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]pyridin-2-amine typically involves the reaction of 4-bromobenzyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized products such as N-[(4-bromophenyl)methyl]pyridin-2-one.
Reduction Reactions: Reduced derivatives such as this compound.
Scientific Research Applications
N-[(4-bromophenyl)methyl]pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Chemical Research: The compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]pyridin-2-amine: Similar structure with a chlorine atom instead of bromine.
N-[(4-fluorophenyl)methyl]pyridin-2-amine: Contains a fluorine atom in place of bromine.
N-[(4-methylphenyl)methyl]pyridin-2-amine: Features a methyl group instead of bromine.
Uniqueness
N-[(4-bromophenyl)methyl]pyridin-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJGVIVWYUXRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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